2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol
Description
2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a piperazine-derived compound featuring a sulfonyl-linked 4-methoxy-3-methylphenyl group and a terminal ethanol moiety. Its molecular formula is C₁₃H₂₀N₂O₄S (molecular weight: 300.37 g/mol), and it is typically stored under dry conditions at 2–8°C .
Properties
IUPAC Name |
2-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-12-11-13(3-4-14(12)20-2)21(18,19)16-7-5-15(6-8-16)9-10-17/h3-4,11,17H,5-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEMHHSVISACGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperazine, followed by the addition of ethanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at room temperature to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen
Biological Activity
2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, a sulfonyl group, and a methoxy-substituted phenyl moiety. The structural formula can be represented as follows:
This structure suggests various interactions with biological targets, enhancing its potential as a pharmacological agent.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. The piperazine moiety is known for modulating serotonin and dopamine receptors, which may be beneficial in treating neurological disorders such as depression and anxiety . Additionally, the sulfonyl group is believed to enhance the compound's binding affinity to these receptors, potentially increasing its efficacy.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Neurotransmitter Modulation : The interaction with serotonin and dopamine receptors suggests potential use in treating mood disorders.
- Antibacterial Activity : Preliminary studies have shown that related compounds with similar structures possess antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
Study 1: Neurotransmitter Interaction
In a study investigating the effects of similar piperazine derivatives on neurotransmitter systems, it was found that modifications to the piperazine core significantly affected receptor binding affinities. The presence of methoxy and sulfonyl groups was correlated with increased potency at serotonin receptors .
Study 2: Antibacterial Screening
Another study evaluated the antibacterial efficacy of compounds structurally similar to this compound. Results indicated moderate to strong activity against specific bacterial strains, suggesting that the sulfonamide functionality could play a role in enhancing antibacterial properties .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | Lacks ethanol moiety | Moderate AChE inhibition |
| Compound B | Structure B | Contains different substituents | Strong antibacterial activity |
| Compound C | Structure C | Variation in piperazine substituents | Neurotransmitter modulation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol and its analogs:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., Methoxy): The target compound’s 4-methoxy group may enhance interactions with electron-deficient biological targets (e.g., enzyme active sites) compared to chloro/bromo analogs .
Steric Considerations :
- The 3-methyl group in the target compound introduces steric hindrance, which could limit off-target interactions while slightly reducing binding efficiency compared to the 4-chloro analog .
Synthetic Accessibility :
- Synthesis of these compounds typically involves sulfonylation of piperazine followed by nucleophilic substitution (e.g., with bromoacetyl chloride) . The target compound’s 4-methoxy-3-methylphenyl group may require multi-step protection/deprotection strategies compared to simpler analogs .
Safety and Handling :
- Most analogs, including the target compound, are classified as irritants, necessitating standard laboratory precautions (gloves, ventilation) .
Research Findings and Pharmacological Potential
- Antiproliferative Activity : Piperazine sulfonamides with halogen substituents (e.g., chloro, bromo) have shown moderate antiproliferative effects in cancer cell lines, likely via tubulin inhibition or DNA intercalation . The target compound’s methoxy group may modulate these effects by altering electron density.
- Receptor Binding: Piperazine-ethanol derivatives are known to interact with serotonin (5-HT) and dopamine receptors. The target compound’s sulfonyl group could enhance selectivity for specific receptor subtypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
